molecular formula C28H46O7 B191781 Makisterone A CAS No. 20137-14-8

Makisterone A

Cat. No.: B191781
CAS No.: 20137-14-8
M. Wt: 494.7 g/mol
InChI Key: IJRBORPEVKCEQD-JMQWOFAPSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Makisterone A is a potent ecdysone receptor (EcR) agonist . It shows similar affinity for EcR as 20-Hydroxyecdysone . This interaction with the ecdysone receptor plays a crucial role in its function as a molting hormone.

Cellular Effects

Ingestion of this compound by Tribolium castaneum larvae induced mortality and significantly reduced pupation and adult emergence rates . It also influences cellular function by affecting the level of proteins and the activity of alpha-amylase and detoxification enzymes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the ecdysone receptor . It binds the heterodimeric ecdysone receptor with nanomolar affinity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been observed that the level of proteins decreases significantly in larvae treated with this compound in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in Tribolium castaneum larvae, ingestion of this compound at concentrations of 300, 600, 900, and 1200 ppm induced varying degrees of mortality and reductions in pupation and adult emergence rates .

Metabolic Pathways

It is known that it plays a crucial role in the molting process in insects, suggesting that it interacts with enzymes and cofactors involved in this process .

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O7/c1-15(24(2,3)33)11-23(32)27(6,34)22-8-10-28(35)17-12-19(29)18-13-20(30)21(31)14-25(18,4)16(17)7-9-26(22,28)5/h12,15-16,18,20-23,30-35H,7-11,13-14H2,1-6H3/t15-,16+,18+,20-,21+,22+,23-,25-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRBORPEVKCEQD-JMQWOFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904196
Record name Makisteron A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20137-14-8
Record name Makisterone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20137-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Makisteron A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Makisteron A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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